lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate
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Overview
Description
Lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C6H4ClLiN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound that contains nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate typically involves the reaction of 4-chloropyrimidine with lithium acetate under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or tetrahydrofuran, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
4-chloropyrimidine+lithium acetate→lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate has several scientific research applications:
Pharmaceuticals: Pyrimidine derivatives are widely used in drug discovery and development. They exhibit various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Agriculture: Pyrimidine compounds are used as herbicides, fungicides, and insecticides due to their ability to interfere with the growth and development of pests and pathogens.
Materials Science: Pyrimidine derivatives are used in the synthesis of advanced materials such as organic semiconductors, dyes, and polymers.
Mechanism of Action
The mechanism of action of lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may inhibit the activity of enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and the biological target. Pyrimidine derivatives are known to interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives such as:
2-(4-chloropyrimidin-5-yl)acetic acid: Similar structure but lacks the lithium ion, which may affect its solubility and reactivity.
4-chloropyrimidine: The parent compound, which is less complex and may have different reactivity and applications.
2-(4-bromopyrimidin-5-yl)acetate: Similar structure with a bromine atom instead of chlorine, which may influence its chemical properties and reactivity.
This compound is unique due to the presence of the lithium ion, which can enhance its solubility in polar solvents and potentially alter its biological activity.
Properties
CAS No. |
2680533-25-7 |
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Molecular Formula |
C6H4ClLiN2O2 |
Molecular Weight |
178.5 g/mol |
IUPAC Name |
lithium;2-(4-chloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C6H5ClN2O2.Li/c7-6-4(1-5(10)11)2-8-3-9-6;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |
InChI Key |
QJSFIDZCLWGDHJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(C(=NC=N1)Cl)CC(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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